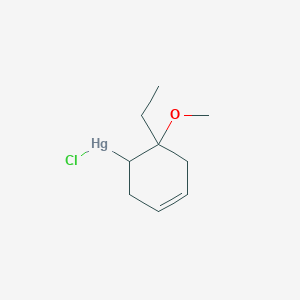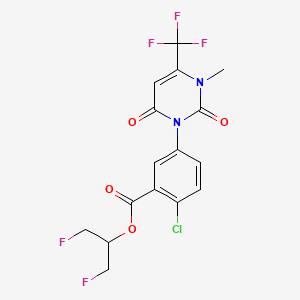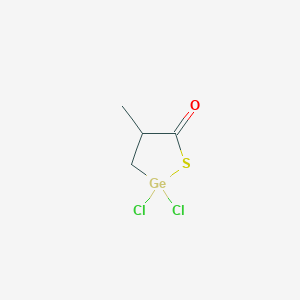
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one is a unique organogermanium compound that features a thiagermolane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one typically involves the reaction of germanium tetrachloride with a suitable thiol and methylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as semiconductors or catalysts.
作用机制
The mechanism by which 2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the specific application being studied.
相似化合物的比较
Similar Compounds
2,2-Dichloro-4-methyl-1,2-thiagermolane: Similar structure but lacks the ketone group.
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-thione: Contains a thione group instead of a ketone.
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one is unique due to the presence of the ketone group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
136215-35-5 |
|---|---|
分子式 |
C4H6Cl2GeOS |
分子量 |
245.69 g/mol |
IUPAC 名称 |
2,2-dichloro-4-methylthiagermolan-5-one |
InChI |
InChI=1S/C4H6Cl2GeOS/c1-3-2-7(5,6)9-4(3)8/h3H,2H2,1H3 |
InChI 键 |
UJLPNCWGBVEJJA-UHFFFAOYSA-N |
规范 SMILES |
CC1C[Ge](SC1=O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


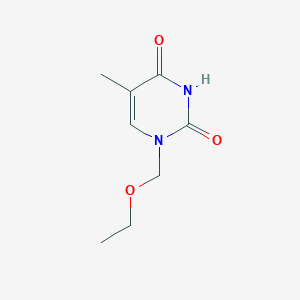
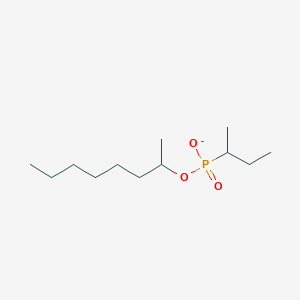
![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)
![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)
![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
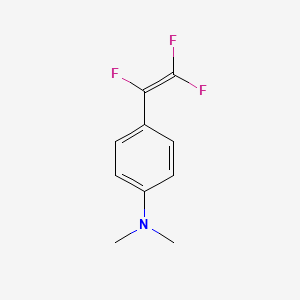

![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
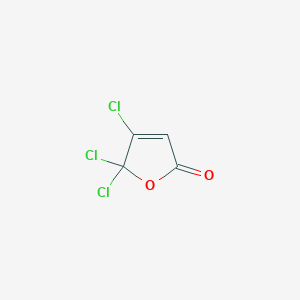

![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)
